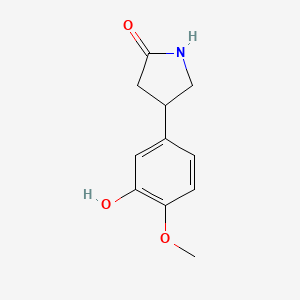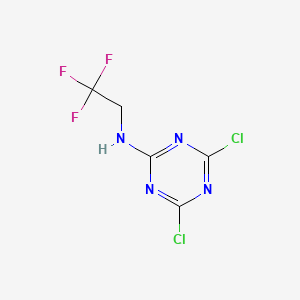![molecular formula C12H18N4O4S B8639442 4-[3-(Cyclopropylamino)propylamino]-3-nitrobenzenesulfonamide](/img/structure/B8639442.png)
4-[3-(Cyclopropylamino)propylamino]-3-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(Cyclopropylamino)propylamino]-3-nitrobenzenesulfonamide is a complex organic compound characterized by the presence of a cyclopropylamino group, a propylamino group, a nitro group, and a benzenesulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Cyclopropylamino)propylamino]-3-nitrobenzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are essential to obtain high-purity products suitable for further applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(Cyclopropylamino)propylamino]-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and strong acids or bases for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-(3-(Cyclopropylamino)propylamino)-3-aminobenzenesulfonamide, while substitution reactions can introduce various functional groups to the amino moieties .
Applications De Recherche Scientifique
4-[3-(Cyclopropylamino)propylamino]-3-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes .
Mécanisme D'action
The mechanism of action of 4-[3-(Cyclopropylamino)propylamino]-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group can participate in redox reactions, while the amino groups can form hydrogen bonds with target molecules, influencing their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Cyclopropylamino)-N-(3-hydroxypentyl)-3-nitrobenzamide
- 4-(Cyclopropylamino)-3-nitrobenzenesulfonamide
Uniqueness
4-[3-(Cyclopropylamino)propylamino]-3-nitrobenzenesulfonamide is unique due to the presence of both cyclopropylamino and propylamino groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development .
Propriétés
Formule moléculaire |
C12H18N4O4S |
|---|---|
Poids moléculaire |
314.36 g/mol |
Nom IUPAC |
4-[3-(cyclopropylamino)propylamino]-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H18N4O4S/c13-21(19,20)10-4-5-11(12(8-10)16(17)18)15-7-1-6-14-9-2-3-9/h4-5,8-9,14-15H,1-3,6-7H2,(H2,13,19,20) |
Clé InChI |
QMITZABGWGHHAM-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NCCCNC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














